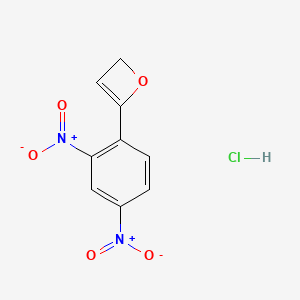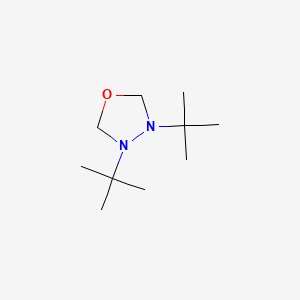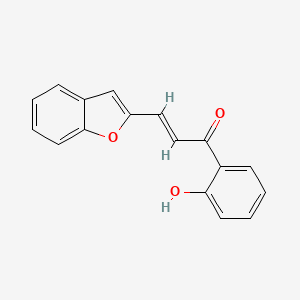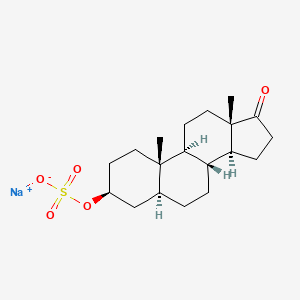
Epiandrosterone sulfate sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Epiandrosterone sulfate sodium salt is a steroid hormone derivative. It is a metabolite of testosterone and dihydrotestosterone (DHT), and it is known for its weak androgenic activity . This compound is naturally produced in the body and can be found in most mammals, including humans .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of epiandrosterone sulfate sodium salt involves the sulfation of epiandrosterone. This can be achieved through various chemical reactions, including the use of sulfur trioxide-pyridine complex or chlorosulfonic acid in the presence of a base . The reaction typically requires careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound often involves large-scale sulfation processes. These processes may use enzymatic methods, such as the use of arylsulfatase from Pseudomonas aeruginosa, to achieve the sulfation of epiandrosterone . The product is then purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Epiandrosterone sulfate sodium salt undergoes various chemical reactions, including:
Oxidation: This reaction can convert epiandrosterone sulfate into more oxidized forms, such as epiandrosterone ketone.
Reduction: Reduction reactions can convert epiandrosterone sulfate back into epiandrosterone.
Substitution: Sulfate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions typically require controlled temperatures and pH levels to proceed efficiently.
Major Products Formed
The major products formed from these reactions include epiandrosterone ketone (from oxidation), epiandrosterone (from reduction), and various substituted derivatives (from substitution reactions).
Scientific Research Applications
Epiandrosterone sulfate sodium salt has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in steroid analysis and as a standard in mass spectrometry.
Biology: It is studied for its role in steroid metabolism and its effects on various biological processes.
Medicine: Research has explored its
Properties
Molecular Formula |
C19H29NaO5S |
|---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
sodium;[(3S,5S,8R,9S,10S,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] sulfate |
InChI |
InChI=1S/C19H30O5S.Na/c1-18-9-7-13(24-25(21,22)23)11-12(18)3-4-14-15-5-6-17(20)19(15,2)10-8-16(14)18;/h12-16H,3-11H2,1-2H3,(H,21,22,23);/q;+1/p-1/t12-,13-,14-,15-,16-,18-,19-;/m0./s1 |
InChI Key |
CZADSKBJSXZLIB-RAINVEOOSA-M |
Isomeric SMILES |
C[C@]12CC[C@@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)OS(=O)(=O)[O-].[Na+] |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)OS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


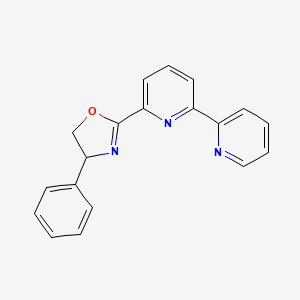
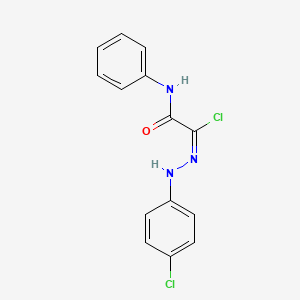
![Acetamide,N-1H-benzo[D]imidazol-1-YL-](/img/structure/B13825286.png)

![Tricyclo[3.3.1.13,7]decane-1-carboxylicacid,3-bromo-5-methyl-](/img/structure/B13825303.png)
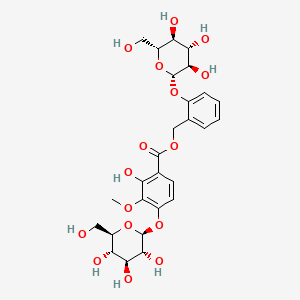
![5-Chloro-4-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(methylsulfonyl)pyrimidine](/img/structure/B13825322.png)


![4-[8,8-dimethyl-2-(3-methylbutylsulfanyl)-4,6-dioxo-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinolin-5-yl]benzonitrile](/img/structure/B13825338.png)
![2-(4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl)-N-[2-(4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]aniline](/img/structure/B13825344.png)
